N-(2-benzoyl-4-chlorophenyl)-3,4-difluorobenzamide
Overview
Description
N-(2-benzoyl-4-chlorophenyl)-3,4-difluorobenzamide (BCDF) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BCDF is a member of the benzamide family and is known for its ability to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.
Scientific Research Applications
Central Nervous System (CNS) Agents
N-(2-benzoyl-4-chlorophenyl)-3,4-difluorobenzamide has been synthesized and evaluated as a potential CNS agent . The compound showed promising anxiolytic and skeletal muscle relaxant activity . This suggests that it could be further explored for the development of new drugs for treating conditions related to the central nervous system .
Pharmacological Evaluation
The compound has been used in pharmacological evaluations, particularly in the study of its anxiolytic activity . This involves assessing its effects on anxiety-related behaviors in animal models .
Computational Studies
Computational studies have been conducted on this compound to assess its physicochemical properties . These studies are crucial in predicting the compound’s bioavailability and drug-likeness, which are important factors in drug development .
Molecular Docking Studies
Molecular docking studies have been performed on this compound to understand how it interacts with the GABAA receptor . This information is valuable in drug design, as it can help researchers optimize the compound for better efficacy and safety .
Synthesis of New Compounds
N-(2-benzoyl-4-chlorophenyl)-3,4-difluorobenzamide can serve as a starting material for the synthesis of new compounds . For example, it has been used in the synthesis of a series of new N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides .
Material Science
The compound has been mentioned as having potential applications in material science. While the specific applications aren’t detailed, it’s possible that its unique chemical structure could be useful in the development of new materials.
properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3,4-difluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF2NO2/c21-14-7-9-18(15(11-14)19(25)12-4-2-1-3-5-12)24-20(26)13-6-8-16(22)17(23)10-13/h1-11H,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQJSWAEHGBVPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC(=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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